

# A Comprehensive Technical Guide to Dimethyl 4-methoxypyridine-2,6-dicarboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** dimethyl 4-methoxypyridine-2,6-dicarboxylate

**Cat. No.:** B010923

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of **dimethyl 4-methoxypyridine-2,6-dicarboxylate**, a key heterocyclic building block in organic and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a precursor in the development of novel therapeutic agents. Particular emphasis is placed on its utility in the synthesis of dicarboxamide derivatives with potential applications in anticancer therapy through the stabilization of G-quadruplex DNA.

## Chemical Identity and Properties

**Dimethyl 4-methoxypyridine-2,6-dicarboxylate** is a pyridine derivative with the formal IUPAC name **dimethyl 4-methoxypyridine-2,6-dicarboxylate**. Its unique structure, featuring a methoxy group at the 4-position and two methyl ester groups at the 2- and 6-positions of the pyridine ring, makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property                  | Value                                        | Reference                                                   |
|---------------------------|----------------------------------------------|-------------------------------------------------------------|
| IUPAC Name                | dimethyl 4-methoxypyridine-2,6-dicarboxylate | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| CAS Number                | 19872-93-6                                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula         | C10H11NO5                                    | <a href="#">[1]</a>                                         |
| Molecular Weight          | 225.20 g/mol                                 | <a href="#">[4]</a>                                         |
| Melting Point             | 222.5-223.5 °C                               | <a href="#">[3]</a>                                         |
| Boiling Point (Predicted) | 360.9 ± 37.0 °C                              | <a href="#">[3]</a>                                         |
| Density (Predicted)       | 1.234 ± 0.06 g/cm³                           | <a href="#">[3]</a>                                         |
| pKa (Predicted)           | 0.29 ± 0.10                                  | <a href="#">[3]</a>                                         |

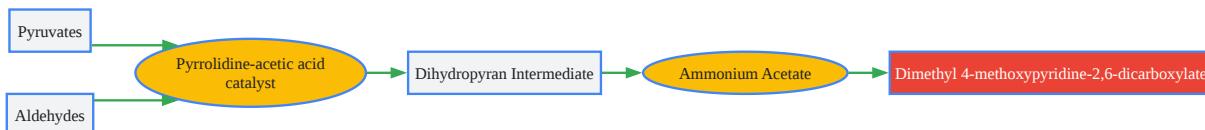
## Synthesis and Experimental Protocols

The synthesis of **dimethyl 4-methoxypyridine-2,6-dicarboxylate** can be achieved through various routes. A common and efficient method involves the nucleophilic aromatic substitution of a halogenated precursor. Additionally, one-pot synthesis strategies have been developed to improve efficiency and atom economy.

## Synthesis from Halogenated Precursors

A versatile method for the synthesis of **dimethyl 4-methoxypyridine-2,6-dicarboxylate** involves the reaction of a 4-halo-pyridine-2,6-dicarboxylate derivative with sodium methoxide. The electron-withdrawing nature of the two ester groups facilitates the nucleophilic aromatic substitution at the 4-position.

### Experimental Protocol: Synthesis from Dimethyl 4-bromopyridine-2,6-dicarboxylate


- **Dissolution:** Dimethyl 4-bromopyridine-2,6-dicarboxylate is dissolved in anhydrous methanol.
- **Reaction with Sodium Methoxide:** A solution of sodium methoxide in methanol is added to the reaction mixture.
- **Heating:** The mixture is heated under reflux to drive the reaction to completion.

- Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts.
- Purification: The crude product is purified by recrystallization or column chromatography to yield pure **dimethyl 4-methoxypyridine-2,6-dicarboxylate**.

## One-Pot Synthesis

Recent advancements have led to the development of one-pot methods for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.<sup>[5]</sup> These methods often start from simple and readily available precursors like pyruvates and aldehydes.<sup>[5]</sup>

### Conceptual Workflow for One-Pot Synthesis



[Click to download full resolution via product page](#)

Caption: One-pot synthesis of 4-substituted pyridine-2,6-dicarboxylates.

## Applications in Drug Discovery and Development

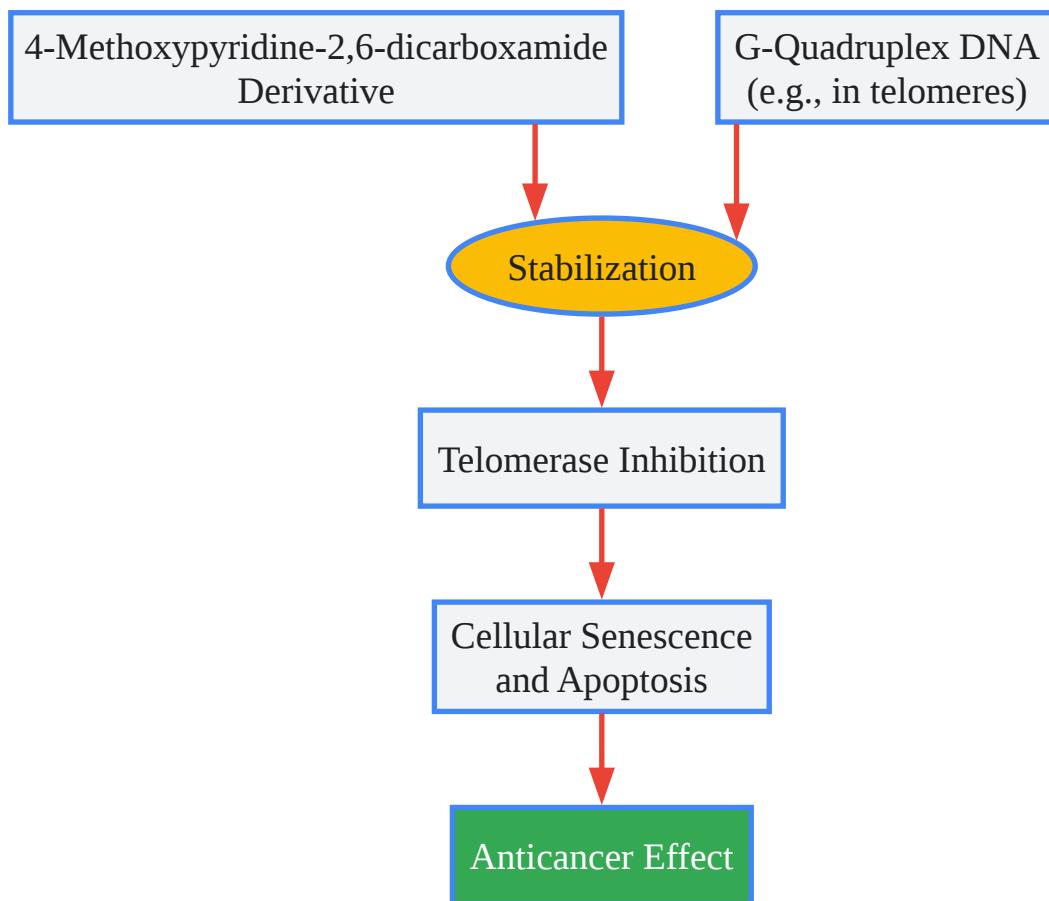
**Dimethyl 4-methoxypyridine-2,6-dicarboxylate** serves as a crucial starting material for the synthesis of more complex molecules with significant biological activities. Its derivatives, particularly dicarboxamides, have shown promise in the field of anticancer research.

## Precursor for Bioactive Dicarboxamide Derivatives

The ester groups of **dimethyl 4-methoxypyridine-2,6-dicarboxylate** can be readily converted to amides through condensation reactions with various amines. This allows for the generation of a diverse library of dicarboxamide derivatives. These derivatives have been investigated for their potential as antimicrobial and anticancer agents.

## Synthesis of Dicarboxamide Derivatives




[Click to download full resolution via product page](#)

Caption: Synthesis of dicarboxamide derivatives from the title compound.

## Interaction with G-Quadruplex DNA

Derivatives of 4-methoxypyridine-2,6-dicarboxylic acid have been shown to stabilize G-quadruplex DNA structures.<sup>[6]</sup> G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions. The stabilization of these structures can inhibit the activity of telomerase, an enzyme that is overactive in many cancer cells, leading to cellular senescence and apoptosis. This makes these compounds promising candidates for the development of novel anticancer therapies.

## Logical Relationship for Anticancer Activity



[Click to download full resolution via product page](#)

Caption: Mechanism of antitumor activity via G-quadruplex stabilization.

## Conclusion

**Dimethyl 4-methoxypyridine-2,6-dicarboxylate** is a valuable and versatile chemical entity with significant potential in the fields of organic synthesis and drug discovery. Its straightforward synthesis and the biological activity of its derivatives, particularly in the context of antitumor research through G-quadruplex DNA stabilization, highlight its importance for researchers and scientists. Further exploration of the structure-activity relationships of its derivatives is warranted to develop more potent and selective therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. View of A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate [mjcce.org.mk]
- 2. [PDF] A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Dimethyl 4-methoxypyridine-2,6-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010923#dimethyl-4-methoxypyridine-2-6-dicarboxylate-iupac-name-and-cas-number>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

